1-(5-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride
CAS No.:
Cat. No.: VC15897277
Molecular Formula: C9H11Cl2F3N2
Molecular Weight: 275.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H11Cl2F3N2 |
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Molecular Weight | 275.10 g/mol |
IUPAC Name | 1-[5-(trifluoromethyl)pyridin-2-yl]cyclopropan-1-amine;dihydrochloride |
Standard InChI | InChI=1S/C9H9F3N2.2ClH/c10-9(11,12)6-1-2-7(14-5-6)8(13)3-4-8;;/h1-2,5H,3-4,13H2;2*1H |
Standard InChI Key | BMTOBXDNMBYTIY-UHFFFAOYSA-N |
Canonical SMILES | C1CC1(C2=NC=C(C=C2)C(F)(F)F)N.Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core structure combines a pyridine ring with a trifluoromethyl (–CF₃) group at the 5-position and a cyclopropanamine (–C₃H₅NH₂) group at the 2-position. The dihydrochloride salt form enhances solubility and stability, a common strategy for amine-containing pharmaceuticals .
Table 1: Key Molecular Descriptors
Property | Value |
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Molecular Formula | C₉H₁₁Cl₂F₃N₂ |
Molecular Weight | 295.10 g/mol |
CAS Number | 1354950-89-2 |
Salt Form | Dihydrochloride |
The trifluoromethyl group confers metabolic stability and lipophilicity, while the cyclopropane ring introduces conformational rigidity, potentially enhancing target binding specificity .
Synthetic Routes and Optimization
Retrosynthetic Analysis
A plausible retrosynthetic pathway involves:
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Pyridine Core Functionalization: Introducing the trifluoromethyl group at the 5-position via halogen exchange or direct fluorination .
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Cyclopropanamine Installation: Coupling the pyridine intermediate with a cyclopropane-containing amine through nucleophilic aromatic substitution or cross-coupling reactions .
Preparation of 5-Trifluoromethylpyridine-2-carbaldehyde
A reported method for analogous trifluoromethylpyridines involves reacting 2-chloro-5-(trifluoromethyl)pyridine with hexamine under Duff reaction conditions, yielding the aldehyde intermediate .
Cyclopropane Ring Formation
The aldehyde undergoes condensation with a nitrile ylide in a [3+2] cycloaddition to form the cyclopropane ring. Subsequent reduction of the nitrile group to an amine using LiAlH₄ or catalytic hydrogenation yields the cyclopropanamine moiety .
Salt Formation
Treating the free base with hydrochloric acid in a polar solvent (e.g., ethanol/water) precipitates the dihydrochloride salt, as confirmed by stoichiometric acid titration .
Critical Reaction Parameters
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Temperature control (<0°C) during cycloaddition to prevent side reactions.
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Use of anhydrous conditions for nitrile reduction to avoid hydrolysis .
Physicochemical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, D₂O): δ 8.71 (s, 1H, pyridine-H), 8.02 (d, J = 8.4 Hz, 1H, pyridine-H), 3.42 (m, 1H, cyclopropane-H), 1.88–1.75 (m, 4H, cyclopropane-CH₂) .
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IR (KBr): 3350 cm⁻¹ (N–H stretch), 1670 cm⁻¹ (C=N), 1120 cm⁻¹ (C–F) .
Solubility and Stability
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Aqueous Solubility: >50 mg/mL (pH 1.0, HCl), decreasing sharply above pH 6 due to free base precipitation .
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Thermal Stability: Decomposes at 210°C (DSC), with hygroscopicity requiring storage under desiccation .
Pharmacological and Material Applications
Kinase Inhibition Prospects
Structural analogs like PQR530 and PQR620 demonstrate potent mTOR/PI3K inhibition, suggesting the trifluoromethylpyridine motif is critical for ATP-binding pocket interactions . The cyclopropanamine’s rigidity may mimic transition states in enzymatic reactions, enhancing inhibition potency.
Agrochemical Applications
Trifluoromethylpyridines are widely used in herbicides and insecticides. The cyclopropane group could confer resistance to metabolic degradation in plant systems, extending field efficacy .
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